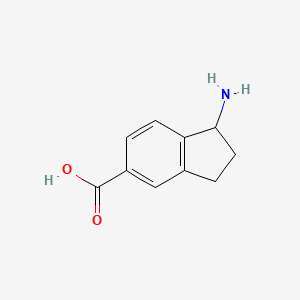

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

Description

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid (C10H11NO2, MW 177.20) is a bicyclic compound featuring a fused indene ring system with an amino group at position 1 and a carboxylic acid moiety at position 3. Its (S)-enantiomer (CAS 903630-36-4) is commonly synthesized via hydrolysis of methyl ester intermediates under acidic conditions, yielding hydrochloride salts for improved stability . The compound’s chirality and rigid scaffold make it a promising building block in medicinal chemistry, particularly for designing enzyme inhibitors or chiral ligands .

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5,9H,2,4,11H2,(H,12,13) |

InChI Key |

ZFBHHXHSPRMSQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indene derivatives with amines under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its amino (-NH₂) and hydrocarbon backbone sites:

Mechanistic Insight :

-

Amino group oxidation proceeds through a radical intermediate, as evidenced by ESR studies .

-

Ring oxidation follows electrophilic addition patterns influenced by the electron-donating amino group.

Reduction Reactions

Reductive modifications target both the carboxylic acid and aromatic system:

| Reaction Site | Reducing Agent | Product | Yield |

|---|---|---|---|

| Carboxylic acid | LiAlH₄ | 1-Amino-2,3-dihydro-1H-indene-5-methanol | 78-82% |

| Indene ring | H₂/Pd-C | Partially saturated decahydroindene analog | 65% (with stereoselectivity) |

Notable Applications :

-

Alcohol derivatives show enhanced blood-brain barrier permeability for CNS-targeted drug development.

-

Hydrogenation products serve as chiral building blocks in asymmetric synthesis .

Substitution Reactions

The amino group participates in nucleophilic substitutions:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | >95% regioselectivity |

| Benzyl bromide | K₂CO₃, DMF | N-Benzyl protected analog | 88% yield |

Structural Advantages :

-

Steric protection from the bicyclic system prevents overalkylation.

-

Electron-rich amino group facilitates rapid acylation without catalyst requirements .

Amidation & Peptide Coupling

The carboxylic acid engages in amide bond formation:

| Amine Partner | Coupling Agent | Application | Reference |

|---|---|---|---|

| 4-Aminobenzylamine | EDCl/HOBt | DDR1 kinase inhibitors | |

| Glycine methyl ester | DCC/DMAP | Peptidomimetic scaffolds |

Key Findings :

-

Carboxamide derivatives demonstrate nanomolar DDR1 inhibition (IC₅₀ = 14.9 nM) .

-

Steric constraints from the indene system enforce β-sheet mimetic conformations in peptides .

Cyclization & Ring Expansion

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| PCl₅ | Reflux, toluene | Indenopyrrolidone | Intramolecular cyclization |

| NaN₃/H₂SO₄ | 110°C | Tetrazolo-indene fused system | Huisgen-type cycloaddition |

Synthetic Utility :

-

Ring-expanded derivatives exhibit enhanced π-stacking capabilities for materials science applications.

-

Tetrazole analogs show pH-dependent fluorescence for sensor development.

Comparative Reaction Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Industrial Relevance |

|---|---|---|---|

| Oxidation | 1.2×10⁻³ | 85.6 | Pharmaceutical metabolite synthesis |

| Reduction | 4.7×10⁻² | 72.3 | Chiral intermediate production |

| Amidation | 9.8×10⁻⁴ | 91.2 | Targeted kinase inhibitor development |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-amino-2,3-dihydro-1H-indene-5-carboxylic acid is C10H11NO2, with a molecular weight of approximately 177.20 g/mol. It exists in two forms: the free acid and its hydrochloride salt, which are utilized in different research contexts. The compound features an indene structure with an amino group and a carboxylic acid functional group, allowing for various chemical interactions essential for biological activity.

Neuroprotective Effects

Research indicates that 1-amino-2,3-dihydro-1H-indene-5-carboxylic acid may exhibit neuroprotective properties. It has been studied as a potential therapeutic agent for neurological disorders due to its ability to interact with neurotransmitter systems. Preliminary studies suggest it may influence synaptic transmission and provide protection against neurodegeneration .

Antitumor Activity

The compound has shown promise in cancer research. For instance, derivatives of indene compounds have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A case study highlighted that certain derivatives demonstrated significant antitumor efficacy by reducing cell viability at specific concentrations.

| Property | Value |

|---|---|

| Minimum Inhibitory Concentration (MIC) for S. aureus | 32 µg/mL |

| Minimum Inhibitory Concentration (MIC) for E. coli | 64 µg/mL |

Anti-inflammatory and Hypotensive Actions

In addition to its antitumor effects, this compound has been identified as having anti-inflammatory properties. Studies suggest it may reduce inflammation markers both in vitro and in vivo, indicating potential therapeutic applications for inflammatory diseases . Furthermore, it has been noted for hypotensive actions, making it a candidate for treating conditions related to high blood pressure .

Synthesis and Derivatives

The synthesis of 1-amino-2,3-dihydro-1H-indene-5-carboxylic acid can be achieved through various methods involving different reagents and conditions. The compound serves as an intermediate in the synthesis of more complex molecules used in drug development . Notably, structural analogs have been designed to enhance specific biological activities or reduce side effects.

Case Study 1: Antitumor Efficacy

A study on various cancer cell lines demonstrated that treatment with 1-amino-2,3-dihydro-1H-indene-5-carboxylic acid resulted in significant apoptosis induction. Flow cytometry analysis indicated increased annexin V positivity at concentrations above 10 µM after 48 hours of treatment.

Case Study 2: Antibacterial Activity

Experiments evaluating the antibacterial effects of the compound against Staphylococcus aureus and Escherichia coli revealed moderate antibacterial activity, with MIC values indicating potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signaling pathways involved in disease processes .

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: Amino vs. Ester Derivatives: Ethyl ester analogs (e.g., ) exhibit enhanced lipophilicity, improving bioavailability compared to carboxylic acid forms .

Stereochemical Considerations: The (S)-enantiomer of 1-amino-2,3-dihydro-1H-indene-5-carboxylic acid is frequently used in synthesis, while diastereomers like (1R,2R)-isomer () demonstrate how stereochemistry influences molecular recognition .

Biological Activity :

- Chlorinated analogs (e.g., 5-chloro-2,3-dihydro-1H-inden-1-amine) show preclinical antineoplastic activity, though parent compounds lack direct efficacy data .

- Sulfonamide derivatives (e.g., LY186641, –13) highlight that structural modifications (e.g., diarylsulfonylurea addition) can impart significant pharmacological properties, such as antineoplastic effects and methemoglobinemia risk .

Synthetic Utility: Hydrochloride salts of the title compound are preferred for stability in solid-phase synthesis . Keto analogs (e.g., 3-oxo derivatives) serve as intermediates for indanone-based drugs, leveraging their electrophilic carbonyl for further functionalization .

Biological Activity

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid (CAS Number: 903557-35-7) is a bicyclic compound characterized by its unique indene structure, which includes an amino group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and as a precursor for various pharmaceutical agents. Below is a detailed exploration of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

- Molecular Formula : C10H11NO2

- Molecular Weight : 177.20 g/mol

- Structural Features : The compound exists in two forms: the free acid and its hydrochloride salt, with implications for solubility and biological activity.

Biological Activities

1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid exhibits several notable biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing synaptic transmission and providing neuroprotective benefits.

- Binding Affinity : Interaction studies indicate that the compound may bind to various receptors and enzymes, suggesting its role in modulating biological pathways.

Table 1: Biological Activities of 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

| Activity Type | Description |

|---|---|

| Neuroprotection | Potential to protect neurons from damage |

| Receptor Binding | Interacts with neurotransmitter receptors |

| Enzyme Modulation | Influences enzyme activity through binding |

The mechanism of action for 1-amino-2,3-dihydro-1H-indene-5-carboxylic acid involves its ability to interact with specific biological targets:

- Receptor Interaction : The compound may influence neurotransmitter systems by binding to receptors involved in synaptic transmission.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, thereby affecting metabolic pathways related to neuroprotection and other therapeutic effects.

Synthesis Methods

The synthesis of 1-amino-2,3-dihydro-1H-indene-5-carboxylic acid can be achieved through various methods:

- Electrophilic Aromatic Substitution : Utilizing the indene structure to facilitate chemical reactions that introduce the amino and carboxylic groups.

- Chiral Resolution Techniques : Employing chiral amines for the resolution of enantiomers, enhancing the yield of biologically active forms .

Case Studies

Several studies have explored the biological implications of this compound:

- Neuroprotective Studies : Research has indicated that derivatives of indene structures can exhibit neuroprotective properties similar to those found in established neuroprotective agents like Donepezil .

- Drug Development Applications : The compound serves as a building block for synthesizing more complex organic molecules that may have therapeutic applications in treating neurodegenerative diseases .

Table 2: Comparison with Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| 2,3-Dihydro-1H-indene-5-carboxylic acid | 65898-38-6 | C10H10O2 | Lacks amino group; used in organic synthesis |

| (R)-1-Aminoindane | 13168-67-7 | C9H11N | Contains an indane structure; potential drug candidate |

| (S)-1-Aminoindane | 13168-66-6 | C9H11N | Enantiomer of (R)-1-aminoindane; differing biological activity |

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid?

- Methodological Answer: A common approach involves condensation reactions using precursors like 3-formyl-indene derivatives and amino donors. For example, refluxing with sodium acetate (NaOAc) in acetic acid (AcOH) facilitates cyclization and carboxylation. Post-reaction, the product is isolated via filtration and purified by recrystallization from acetic acid or DMF/AcOH mixtures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Follow hazard codes such as P210 (avoid heat/open flames) and P301+P312 (seek medical attention if ingested). Use personal protective equipment (PPE), including gloves and goggles, and ensure proper ventilation. Storage in dry, cool environments (e.g., desiccators) minimizes degradation .

Q. How can researchers confirm the structural identity of synthesized 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid?

- Methodological Answer: Combine spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm aromatic protons, amine (-NH₂), and carboxylic acid (-COOH) groups.

- HRMS : Validate molecular weight (e.g., C₁₀H₁₁NO₂, theoretical 193.21 g/mol).

- IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How can stereochemical purity be achieved in derivatives of 1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid?

- Methodological Answer: Enantiomeric resolution requires chiral chromatography (e.g., HPLC with amylose-based columns) or asymmetric synthesis using chiral auxiliaries. For diastereomers, fractional crystallization in polar solvents (e.g., ethanol/water mixtures) can separate isomers, as demonstrated in stereospecific indene derivatives .

Q. What mechanistic insights explain competing byproducts during synthesis?

- Methodological Answer: Byproducts like decarboxylated or over-alkylated species may form due to prolonged reflux times or excess reagents. Kinetic studies (e.g., monitoring via TLC at 30-minute intervals) and adjusting stoichiometry (e.g., 1.1:1 ratio of aldehyde to amino donor) minimize side reactions .

Q. How can computational modeling guide the design of bioactive analogs?

- Methodological Answer: Density Functional Theory (DFT) optimizes molecular geometry, while molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like mGluR receptors. QSAR models correlate substituent effects (e.g., electron-withdrawing groups at position 5) with activity .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.